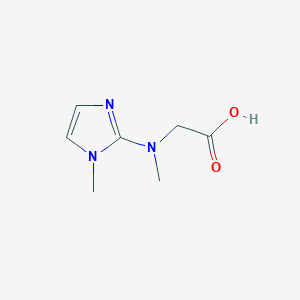
N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions
N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler imidazole derivatives.
科学研究应用
N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of various chemicals and materials.
作用机制
The mechanism of action of N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Similar in structure but lacks the glycine moiety.
2-Methylimidazole: Differently substituted imidazole with distinct chemical properties.
4-Methylimidazole: Another isomer with different reactivity and applications.
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
生物活性
N-Methyl-N-(1-methyl-1H-imidazol-2-yl)glycine, also referred to as a derivative of glycine, has garnered attention due to its potential biological activities, particularly in the context of neurotransmission and pharmacological applications. This compound is structurally related to various amino acids and imidazole derivatives, which are known for their diverse biological roles.
This compound is characterized by its unique molecular structure that combines an imidazole ring with a glycine moiety. Its molecular weight is approximately 168.20 g/mol, and it exhibits properties that allow it to interact with various biological systems.
The compound primarily acts as a modulator of glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system. Glycine receptors are ligand-gated ion channels that mediate fast synaptic transmission and play significant roles in motor control and sensory processing.
Key Mechanisms:
- Glycine Transport Inhibition : Research indicates that compounds similar to this compound can inhibit glycine transporters (GlyT1 and GlyT2), leading to increased synaptic glycine levels, which enhances inhibitory signaling .
- Blood-Brain Barrier Permeability : The imidazole ring contributes to the compound's ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .
Pharmacological Applications
This compound has been studied for its potential therapeutic effects in various conditions:
- Neuropathic Pain : In preclinical models, compounds that inhibit glycine transport have shown efficacy in reducing allodynia (pain from stimuli that do not normally provoke pain) in nerve injury models .
- Neuroprotective Effects : By modulating glycinergic transmission, this compound may offer neuroprotective benefits against excitotoxicity associated with neurological disorders.
In Vitro Studies
A study focusing on the inhibition of GlyT1 and GlyT2 demonstrated that N-acyl amino acids, including derivatives like this compound, produced significant inhibition of glycine transport at varying concentrations. The IC50 values indicated potent activity against these transporters, suggesting therapeutic potential in conditions characterized by dysregulated glycinergic signaling .
In Vivo Studies
In vivo studies involving rodent models have shown that administration of this compound resulted in marked reductions in neuropathic pain symptoms. The efficacy was attributed to enhanced synaptic glycine availability, which facilitated increased inhibitory neurotransmission .
Data Table: Summary of Biological Activities
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
2-[methyl-(1-methylimidazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H11N3O2/c1-9-4-3-8-7(9)10(2)5-6(11)12/h3-4H,5H2,1-2H3,(H,11,12) |
InChI 键 |
MNDQJPGFDQKDNP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1N(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















